molecular formula C13H10BrClO3S B4837037 4-CHLOROPHENYL 4-BROMO-2-METHYLBENZENE-1-SULFONATE

4-CHLOROPHENYL 4-BROMO-2-METHYLBENZENE-1-SULFONATE

Cat. No.: B4837037
M. Wt: 361.64 g/mol
InChI Key: QRPJJLVZWGDXRN-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chlorophenyl group, a bromomethylbenzene group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Mechanism of Action

The mechanism by which 4-chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-chlorophenyl) 4-bromo-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO3S/c1-9-8-10(14)2-7-13(9)19(16,17)18-12-5-3-11(15)4-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPJJLVZWGDXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-CHLOROPHENYL 4-BROMO-2-METHYLBENZENE-1-SULFONATE
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4-CHLOROPHENYL 4-BROMO-2-METHYLBENZENE-1-SULFONATE
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